5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a fluorine atom and a methoxyphenyl group, a piperazine ring, and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of 4-methoxyphenylamine with a fluorinated precursor under specific conditions to form the pyrimidine ring.
Introduction of the piperazine ring: The pyrimidine intermediate is then reacted with piperazine to introduce the piperazine ring.
Formation of the pyridine ring: Finally, the pyridine ring is introduced through a coupling reaction with the piperazine-pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of specific atoms or groups with new substituents.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a component in various industrial processes. Its unique chemical properties make it suitable for a range of applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine: can be compared with other heterocyclic compounds containing pyrimidine, piperazine, and pyridine rings.
Examples: Compounds such as this compound analogs with different substituents on the pyrimidine or pyridine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-29-17-6-4-15(5-7-17)19-18(22)20(25-14-24-19)26-9-11-27(12-10-26)21(28)16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEAYSNTADCCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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